molecular formula C22H19N3O2 B8236649 2-cyclobutyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

2-cyclobutyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B8236649
M. Wt: 357.4 g/mol
InChI Key: XUOTZAUZHWCGHL-UHFFFAOYSA-N
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Description

SRI-41315 is a chemical compound known for its ability to address premature termination codons associated with cystic fibrosis. It induces a prolonged pause at stop codons, resulting in the restoration of cystic fibrosis transmembrane conductance regulator expression and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SRI-41315 involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving cyclization and functional group transformations .

Industrial Production Methods

Industrial production of SRI-41315 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

SRI-41315 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving SRI-41315 include oxidizing agents, reducing agents, and various catalysts. The conditions typically involve controlled temperatures, specific solvents, and precise reaction times .

Major Products

The major products formed from the reactions of SRI-41315 depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives that retain the core structure of SRI-41315 .

Mechanism of Action

SRI-41315 acts as a molecular glue at the ribosomal decoding center. It binds to the N domain of the termination factor eRF1, responsible for stop codon recognition, and the ribosomal subunit interface near the decoding center. This binding leads to the degradation of eRF1, enhancing translational readthrough of premature stop codons . The molecular targets involved include the ribosome and eRF1, and the pathways affected are those related to translation termination and protein synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

2-cyclobutyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-24-17-13-6-5-12-16(17)19(26)18-21(24)23-20(14-8-7-9-14)25(22(18)27)15-10-3-2-4-11-15/h2-6,10-14H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOTZAUZHWCGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)C4=CC=CC=C4)C5CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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